Cas no 2171758-21-5 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features a hexanoic acid backbone with an Fmoc-protected amino group, offering compatibility with solid-phase peptide synthesis (SPPS) protocols. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions while preserving acid-labile side-chain functionalities. This compound is particularly valuable for introducing hydrophobic spacers or tailored linkers in peptide design, enhancing structural flexibility. Its purity and stability ensure reliable coupling efficiency, making it suitable for applications in medicinal chemistry and bioconjugation. The product is typically characterized by HPLC and MS to verify quality.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid structure
2171758-21-5 structure
Product name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid
CAS No:2171758-21-5
MF:C27H34N2O5
Molecular Weight:466.569267749786
CID:6303864
PubChem ID:165526008

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
    • 2171758-21-5
    • EN300-1495755
    • インチ: 1S/C27H34N2O5/c1-3-5-15-24(26(32)28-18(10-4-2)16-25(30)31)29-27(33)34-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23-24H,3-5,10,15-17H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: CDUQBJXFEFNDPB-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC(CC(=O)O)CCC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 466.24677219g/mol
  • 同位素质量: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 662
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5
  • トポロジー分子極性表面積: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1495755-0.5g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1495755-250mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1495755-0.25g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1495755-5.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
5g
$9769.0 2023-06-05
Enamine
EN300-1495755-0.05g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1495755-2500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1495755-100mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
100mg
$2963.0 2023-09-28
Enamine
EN300-1495755-1000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
1000mg
$3368.0 2023-09-28
Enamine
EN300-1495755-2.5g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1495755-0.1g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid
2171758-21-5
0.1g
$2963.0 2023-06-05

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid 関連文献

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acidに関する追加情報

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid (CAS No. 2171758-21-5)

The compound 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid, identified by the CAS registry number 2171758-21-5, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid derivative, and a hexanoic acid moiety. The combination of these functional groups makes it a versatile molecule with applications in drug delivery, peptide synthesis, and materials science.

Recent studies have highlighted the importance of Fmoc-protected amino acids in peptide synthesis. The Fmoc group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the case of 3-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid, the Fmoc group plays a crucial role in controlling the reactivity of the amino group during synthesis. This makes it an ideal candidate for use in solid-phase peptide synthesis (SPPS), where precise control over the reaction steps is essential.

The hexanoic acid moiety in this compound adds another layer of functionality. Hexanoic acid is a saturated fatty acid that can participate in various chemical reactions, including esterification and amidation. In this compound, the hexanoic acid group serves as a linker, enabling the formation of amide bonds with other molecules. This property is particularly useful in the development of bioconjugates, where precise control over molecular interactions is critical.

Recent advancements in materials science have also explored the use of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid as a building block for self-assembling materials. The combination of hydrophilic and hydrophobic groups within the molecule allows for the formation of supramolecular structures, which have potential applications in drug delivery systems and nanotechnology.

In terms of biological applications, this compound has shown promise in targeted drug delivery systems. The Fmoc group can be selectively removed under specific conditions, allowing for controlled release of bioactive molecules. This property makes it an attractive candidate for use in stimuli-responsive drug delivery systems, where drugs are released in response to specific environmental changes such as pH or temperature.

The synthesis of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The key steps include the protection of the amino group with the Fmoc group, followed by coupling reactions to introduce the hexanoic acid moiety. Recent optimizations in these reaction steps have improved the yield and purity of the final product, making it more accessible for large-scale applications.

In conclusion, 3-{(9H-fluoren-9-yllmethoxycarbonyl}amino)hexanamidohexanoic acid (CAS No. 2171758-21-) is a versatile compound with wide-ranging applications in chemistry and biology. Its unique structure, combining an Fmoc group, an amino acid derivative, and a hexanoic acid moiety, makes it a valuable tool in peptide synthesis, materials science, and drug delivery systems. As research continues to uncover new applications for this compound, its significance in these fields is expected to grow further.

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